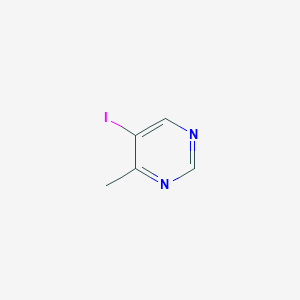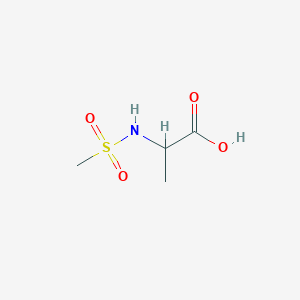
1-(Methoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxyacetyl)piperazine is a heterocyclic organic compound . It has a molecular weight of 158.2 g/mol and a molecular formula of C7H14N2O2 .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include 1-(Methoxyacetyl)piperazine, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(Methoxyacetyl)piperazine includes a six-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 2-methoxy-1-piperazin-1-ylethanone .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Aplicaciones Científicas De Investigación
Cancer Research : A study conducted by Lee et al. (2013) examined a compound related to 1-(Methoxyacetyl)piperazine, showing that it can induce apoptosis in cancer cells and possesses potent anti-growth activity in drug-resistant cancer cells. This suggests its potential use in cancer treatment and drug resistance research (Lee et al., 2013).
Neuropharmacology : Fuller et al. (1981) investigated 1-(m-Chlorophenyl)piperazine, a related compound, and its role as a serotonin receptor agonist. This research is significant for understanding brain serotonin systems, which have implications for psychiatric and neurological disorders (Fuller et al., 1981).
Nanotechnology in Medicine : Chaturvedi et al. (2018) worked on silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate, targeting 5HT1A receptors. This research contributes to the development of targeted optical imaging agents at low detection limits, a promising area in medical imaging (Chaturvedi et al., 2018).
Chemistry and Drug Development : Research by Abate et al. (2011) on analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) highlights efforts to design compounds with reduced lipophilicity for potential use as PET radiotracers. This has implications for oncology diagnostics and therapy (Abate et al., 2011).
Cardiovascular Research : A study by Mokrov et al. (2019) on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)-amino]ethyl}piperazines showed these compounds have cardiotropic activity. This research is important for understanding and potentially treating cardiovascular diseases (Mokrov et al., 2019).
HIV Research : Romero et al. (1994) discussed analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E), which were found to be potent non-nucleoside HIV-1 reverse transcriptase inhibitors. This research contributes to the development of new treatments for HIV (Romero et al., 1994).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPHKMZYEBWDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547449 |
Source


|
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxyacetyl)piperazine | |
CAS RN |
95550-06-4 |
Source


|
| Record name | 2-Methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-1-(piperazin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)
![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)









![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)